N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide
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Overview
Description
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide is a chemical compound that belongs to the class of thiazole derivatives. This compound has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in vitro. It has also been reported to possess antifungal and antibacterial properties. However, the biochemical and physiological effects of this compound in vivo are not well understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide in lab experiments is its potent anticancer activity. This compound can be used to study the mechanism of action of anticancer agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro studies.
Future Directions
There are several future directions for research on N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide. One area of research could be to investigate the mechanism of action of this compound in vivo. Another area of research could be to develop more soluble derivatives of this compound for use in in vitro studies. Additionally, this compound could be further investigated for its potential use as a fluorescent probe for the detection of metal ions.
Synthesis Methods
The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide involves the reaction of 4-methylphenyl isothiocyanate with isonicotinamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by hydrolysis. The synthesis of this compound has been reported in several research articles.
Scientific Research Applications
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been reported to possess antifungal and antibacterial properties. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-2-4-14(5-3-12)17-20-15(11-22-17)10-19-16(21)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLWXXGLLGJJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.